(3S,4S)-3-Boc-amino-1-diazo-4-methyl-2-hexanone
Overview
Description
(3S,4S)-3-Boc-amino-1-diazo-4-methyl-2-hexanone is a chiral compound with significant importance in organic synthesis and medicinal chemistry. The compound features a diazo group, which is known for its versatility in various chemical transformations, and a Boc-protected amino group, which provides stability during synthetic procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Boc-amino-1-diazo-4-methyl-2-hexanone typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:
Formation of the Boc-protected amino group: This step involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the diazo group: The diazo group can be introduced via diazo transfer reactions using reagents like tosyl azide (TsN3) and a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Boc-amino-1-diazo-4-methyl-2-hexanone undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form ketones or aldehydes.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can participate in substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or other peroxy acids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) or halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3S,4S)-3-Boc-amino-1-diazo-4-methyl-2-hexanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Boc-amino-1-diazo-4-methyl-2-hexanone involves the reactivity of the diazo group. The diazo group can act as a nucleophile or electrophile, depending on the reaction conditions. It can form carbenes, which are highly reactive intermediates that can insert into C-H, N-H, and O-H bonds, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone
- (3S,4S)-3-Boc-amino-1-diazo-4-methyl-2-heptanone
Uniqueness
(3S,4S)-3-Boc-amino-1-diazo-4-methyl-2-hexanone is unique due to its specific chiral centers and the presence of both a diazo group and a Boc-protected amino group. This combination allows for selective reactions and the formation of complex molecules with high stereochemical purity.
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-1-diazo-4-methyl-2-oxohexan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-6-8(2)10(9(16)7-14-13)15-11(17)18-12(3,4)5/h7-8,10H,6H2,1-5H3,(H,15,17)/t8-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIURGLFSOQZXBI-WPRPVWTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801153759 | |
Record name | 1,1-Dimethylethyl N-[(1S,2S)-1-(2-diazoacetyl)-2-methylbutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801153759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114645-19-1 | |
Record name | 1,1-Dimethylethyl N-[(1S,2S)-1-(2-diazoacetyl)-2-methylbutyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114645-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(1S,2S)-1-(2-diazoacetyl)-2-methylbutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801153759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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